molecular formula C37H24O8 B14182709 4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate CAS No. 883558-11-0

4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate

Cat. No.: B14182709
CAS No.: 883558-11-0
M. Wt: 596.6 g/mol
InChI Key: YFEGJGDVWRMSSA-UHFFFAOYSA-N
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Description

4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate is a complex organic compound with a unique structure that includes benzoyloxy, methyl, and oxo groups attached to a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate typically involves multiple steps. One common method includes the esterification of the corresponding phenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production also focuses on minimizing waste and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, where nucleophiles such as amines or thiols replace the benzoyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystal elastomers.

Mechanism of Action

The mechanism of action of 4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(4-methoxybenzoyl)naphthalene-2,7-diyl dibenzoate: Similar in structure but with methoxy groups instead of benzoyloxy groups.

    3-(Benzoyloxy)-2,4-diethyl octyl benzoate: Another dibenzoate compound with different alkyl substituents.

Uniqueness

4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

883558-11-0

Molecular Formula

C37H24O8

Molecular Weight

596.6 g/mol

IUPAC Name

[3-(2,4-dibenzoyloxyphenyl)-4-methyl-2-oxochromen-7-yl] benzoate

InChI

InChI=1S/C37H24O8/c1-23-29-19-17-27(42-34(38)24-11-5-2-6-12-24)21-31(29)45-37(41)33(23)30-20-18-28(43-35(39)25-13-7-3-8-14-25)22-32(30)44-36(40)26-15-9-4-10-16-26/h2-22H,1H3

InChI Key

YFEGJGDVWRMSSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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